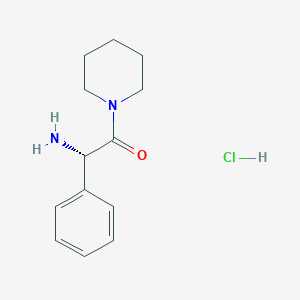

(2S)-2-amino-2-phenyl-1-(piperidin-1-yl)ethan-1-one hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

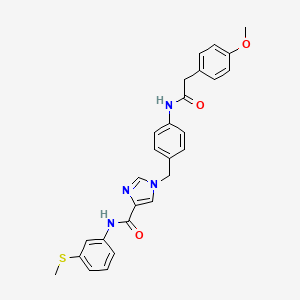

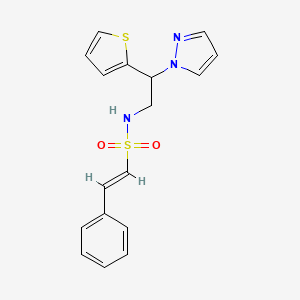

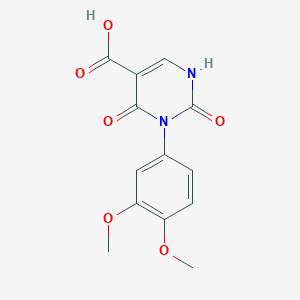

“(2S)-2-amino-2-phenyl-1-(piperidin-1-yl)ethan-1-one hydrochloride” is a compound with the molecular formula C13H18ClNO. It contains a phenyl group (a benzene ring), an amino group (NH2), and a piperidinyl group (a six-membered ring with one nitrogen atom) attached to a central carbon atom .

Molecular Structure Analysis

The molecular structure of this compound includes a phenyl ring, a piperidine ring, and an amino group. The presence of these functional groups can significantly influence the compound’s reactivity and properties .Scientific Research Applications

Pharmacology: Anticancer and Antiviral Agent

The piperidine nucleus, which is part of this compound, is significant in drug discovery, particularly in the development of anticancer and antiviral agents . Piperidine derivatives have shown promise in inhibiting the proliferation of cancer cells and in combating viral infections. This compound’s structural features make it a valuable candidate for further research into novel therapeutic agents.

Medicinal Chemistry: Antimicrobial and Antifungal Properties

In medicinal chemistry, the compound’s piperidine moiety is utilized for its antimicrobial and antifungal properties . Its ability to act against a broad spectrum of microorganisms makes it an important molecule for developing new medications to treat various infectious diseases.

Biology: Antioxidant Activity

Piperidine alkaloids, such as those derived from this compound, exhibit strong antioxidant properties . These properties are crucial for protecting cells from oxidative stress, which is implicated in numerous diseases, including neurodegenerative disorders and cancer.

Chemistry: Organic Synthesis

The compound serves as a building block in organic synthesis . Its versatile structure allows chemists to modify it and synthesize a wide range of new compounds with potential applications in different chemical industries, including pharmaceuticals and materials science.

Toxicology: Safety and Risk Assessment

In toxicology, compounds like “(2S)-2-amino-2-phenyl-1-(piperidin-1-yl)ethan-1-one hydrochloride” are studied for their safety profiles . Understanding their toxicological effects is essential for risk assessment and ensuring the safe use of such compounds in various applications.

Pharmacology: Anticoagulant Effects

Research has indicated that derivatives of this compound can exhibit anticoagulant effects, which are valuable in the treatment of thrombotic disorders . By inhibiting factors involved in blood clot formation, these derivatives could be used to prevent or treat conditions like deep vein thrombosis and pulmonary embolism.

Safety and Hazards

properties

IUPAC Name |

(2S)-2-amino-2-phenyl-1-piperidin-1-ylethanone;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O.ClH/c14-12(11-7-3-1-4-8-11)13(16)15-9-5-2-6-10-15;/h1,3-4,7-8,12H,2,5-6,9-10,14H2;1H/t12-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGHVVANXQIDWES-YDALLXLXSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C(C2=CC=CC=C2)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(CC1)C(=O)[C@H](C2=CC=CC=C2)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S)-2-amino-2-phenyl-1-(piperidin-1-yl)ethan-1-one hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2,4-dichlorophenoxy)-N-(6-(pyrrolidin-1-ylsulfonyl)benzo[d]thiazol-2-yl)acetamide](/img/structure/B2753606.png)

![2-chloro-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2753619.png)

![(E)-2-cyano-3-[3-(4-hexoxyphenyl)-1-phenylpyrazol-4-yl]-N-(3-methoxypropyl)prop-2-enamide](/img/structure/B2753621.png)

![2-[2-[4-[3-(2-Chlorophenoxy)-2-hydroxypropyl]piperazin-1-yl]ethyl]benzo[de]isoquinoline-1,3-dione](/img/structure/B2753624.png)

![(2-ethoxyphenyl)(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2753627.png)